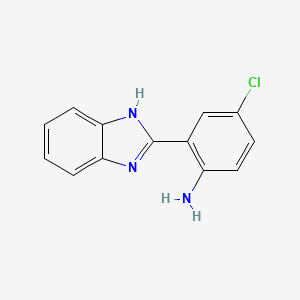

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related benzodiazolyl and chloroaniline compounds typically involves multi-step reactions starting from chlorosubstituted anthranilic acids or through direct functionalization of existing benzodiazole frameworks. For example, Párkányi and Schmidt (2000) detail the synthesis of quinazolinone derivatives with chlorine substituents, utilizing chlorosubstituted anthranilic acids and acetic anhydride, indicating a potential pathway for synthesizing related structures (Párkányi & Schmidt, 2000).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and overall stability of similar compounds. For instance, Aydin et al. (2002) conducted a single-crystal X-ray analysis to clarify the molecular structure of a benzothiazole compound, revealing specific bond lengths and angles that contribute to the molecule's stability (Aydin et al., 2002).

Chemical Reactions and Properties

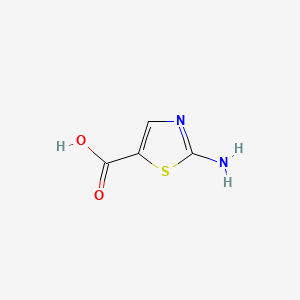

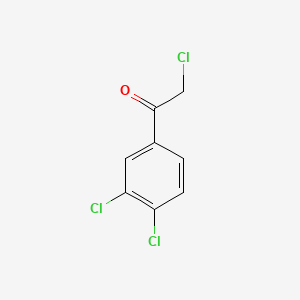

Chemical reactions involving benzodiazolyl and chloroaniline frameworks often lead to the formation of biologically active compounds. Turan-Zitouni et al. (2004) synthesized thiazole derivatives through reactions involving chloroacetylamino thiazole and benzazol-2-thiole, highlighting the versatility of these frameworks in chemical synthesis (Turan-Zitouni et al., 2004).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity are crucial for understanding the application potential of chemical compounds. Detailed physical property analysis is often derived from synthesis studies, as seen in the work by Párkányi and Schmidt (2000), which includes melting points and spectral data for their synthesized compounds (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental to determining the utility of compounds in further chemical reactions and applications. Gabriele et al. (2006) explored the oxidative aminocarbonylation of related structures, providing insight into the chemical behavior and potential reactivity pathways of benzodiazole compounds (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Quinazolinone Derivatives : The compound is used in synthesizing quinazolinone derivatives, which are expected to exhibit biological activity. This involves a two-step process starting from chlorosubstituted anthranilic acids (Párkányi & Schmidt, 2000).

Fluorescent Probes : 2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline derivatives are synthesized as fluorescent probes, showing potential in photophysical applications. Some derivatives emit green light with high quantum yield, suggesting their utility in molecular imaging (Bodke et al., 2013).

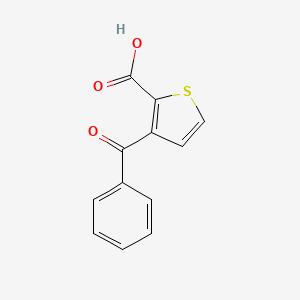

Anticancer Activity : Derivatives of 2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline, specifically 2-aminobenzophenone derivatives, have been synthesized and shown potential anticancer activity. The presence of a chlorine atom in the benzophenone molecule enhances its activity (Cortez-Maya et al., 2012).

Chemical and Physical Properties

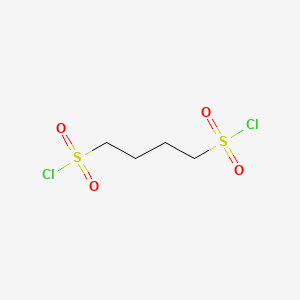

Corrosion Inhibition : Certain derivatives, like Telmisartan, a benzo 1,3-diazol derivative, demonstrate significant corrosion inhibition properties on mild steel in hydrochloric acid. This suggests its use in industrial applications (Verma et al., 2016).

Antimicrobial Activity : Compounds containing the 2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline moiety exhibit antimicrobial properties. This includes activity against various bacterial strains, suggesting its potential use in pharmaceuticals and health care (Rajeeva et al., 2009).

Potential Applications in Bioimaging and Sensing

Fluorescent Imaging : Benzothiazole-based derivatives are used as fluorescent probes for bioimaging of metal ions in living cells, indicating applications in biological and medical research (Gu et al., 2017).

Antipsychotic Agents : Certain derivatives exhibit antipsychotic-like profiles in behavioral animal tests. This points towards their potential application in neuroscience and pharmacology (Wise et al., 1987).

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQIZLCZHSQBLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312319 |

Source

|

| Record name | 2-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,3-Benzodiazol-2-YL)-4-chloroaniline | |

CAS RN |

10173-56-5 |

Source

|

| Record name | NSC252120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.